Cas no 130144-34-2 (10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione)

10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione structure
130144-34-2 structure
Produktname:10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
CAS-Nr.:130144-34-2
MF:C22H20N2O5
MW:392.404605865479
MDL:MFCD20275548
CID:64040
PubChem ID:4014291

10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 7-Ethyl-10-hydroxycamptothecin
    • 4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-
    • SN-38
    • 7-Ethyl-10-hydroxy-camptothecin
    • Captothecin,7-ethyl-10-hydroxy
    • SN 38
    • SN 38 lactone
    • SN-387 lactone
    • 1H-Pyrano[3,4:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-
    • 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
    • (rac)-7-Ethyl-10-Hydroxy Camptothecin
    • HMS3269N09
    • BRD-A36630025-001-02-6
    • CHEBI:94969
    • 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
    • SCHEMBL733477
    • 110714-48-2
    • LSM-6189
    • Q27166732
    • SCHEMBL13420265
    • FT-0630943
    • AKOS015900553
    • 10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
    • FT-0674607
    • MFCD00871873
    • E80425
    • FT-0674608
    • 130144-34-2
    • 4,11-DIETHYL-4,9-DIHYDROXY-1,12-DIHYDRO-14H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H)-DIONE
    • CHEMBL10206
    • AMY4248
    • SY013197
    • A8E798PHC2
    • DTXSID70861089
    • 7-Ethyl-10-hydroxy camptothecin, (rac)-
    • 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (+/-)-
    • EN300-296118
    • (S)-4,11-Diethyl-4,9-dihydroxy-1H-Pyrano[3 inverted exclamation mark ,4 inverted exclamation mark :6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • STL452994
    • MDL: MFCD20275548
    • Inchi: InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3
    • InChI-Schlüssel: FJHBVJOVLFPMQE-UHFFFAOYSA-N
    • Lächelt: CCC1=C2C=C(C=CC2=NC3=C1CN4C3=CC5=C(COC(=O)C5(CC)O)C4=O)O

Berechnete Eigenschaften

  • Genaue Masse: 392.13700
  • Monoisotopenmasse: 392.13722174g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 29
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 820
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topologische Polaroberfläche: 100Ų

Experimentelle Eigenschaften

  • Dichte: 1.51
  • PSA: 101.65000
  • LogP: 2.34760

10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AstaTech
E80425-0.1/G
4,11-DIETHYL-4,9-DIHYDROXY-1,12-DIHYDRO-14H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H)-DIONE
130144-34-2 95%
0.1g
$116 2023-09-18
Enamine
EN300-296118-5.0g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
5.0g
$867.0 2023-02-28
Enamine
EN300-296118-10.0g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
10.0g
$1286.0 2023-02-28
Enamine
EN300-296118-1g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
1g
$299.0 2023-09-06
A2B Chem LLC
AV98183-1g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
130144-34-2 98%
1g
$171.00 2024-04-20
Enamine
EN300-296118-1.0g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
1g
$0.0 2023-06-07
Enamine
EN300-296118-0.05g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
0.05g
$251.0 2023-09-06
Enamine
EN300-296118-0.1g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
0.1g
$263.0 2023-09-06
Enamine
EN300-296118-10g
10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{15,20}]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
130144-34-2
10g
$1286.0 2023-09-06
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B81152-20mg
4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
130144-34-2 ,HPLC≥98%
20mg
¥500.00 2023-02-28

10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione Verwandte Literatur

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